N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-2-26-16-6-4-3-5-15(16)21-19(33(26,28)29)12-23-22(25-21)32-13-20(27)24-14-7-8-17-18(11-14)31-10-9-30-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNCVMFKFIQCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H18N4O3S2
- Molecular Weight : 402.49 g/mol
- CAS Number : 618411-84-0
Synthesis
The synthesis typically involves multi-step organic reactions starting from commercially available precursors. The key steps include the formation of the benzo[b][1,4]dioxin moiety and the subsequent introduction of the thiazine derivative through thioacetylation.
Anticonvulsant Activity
Research indicates that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives exhibit significant anticonvulsant properties. In a study evaluating various derivatives in mouse models using the maximal electroshock (MES) test, compounds demonstrated protective effects against induced seizures. For instance, derivatives containing thiadiazole rings showed up to 80% protection at doses as low as 0.4 mg/kg .
Cytotoxicity and Antitumor Activity
Cytotoxicity assessments have revealed that certain derivatives of this compound may possess antitumor properties. The cytotoxic effects were evaluated using various cancer cell lines, indicating a dose-dependent response with significant inhibition of cell proliferation observed at higher concentrations .
The proposed mechanisms for the biological activity of this compound include modulation of neurotransmitter systems and interference with cellular signaling pathways. The presence of the dioxin and thiazine moieties is believed to enhance interaction with specific biological targets, potentially leading to altered enzyme activity and receptor binding profiles .
Data Summary
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving various analogs of N-(2,3-dihydrobenzo[b][1,4]dioxin), it was found that those with substituted thiadiazole rings exhibited enhanced anticonvulsant effects compared to non-substituted analogs. The study highlighted the importance of structural modifications in optimizing pharmacological profiles .
- Cytotoxicity Assessment : A comparative analysis of different derivatives revealed that N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives showed promising results in inhibiting tumor cell growth in vitro. The most potent derivatives were subjected to further testing to elucidate their mechanism of action and potential therapeutic applications in oncology .
Scientific Research Applications
Antidiabetic Potential
Recent studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant inhibitory activity against α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. For example, compounds derived from N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) have been screened for their ability to inhibit this enzyme, demonstrating potential as antidiabetic agents .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety. These compounds have shown promise in inhibiting acetylcholinesterase activity, which is beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders . The mechanism often involves modulation of neurotransmitter levels and protection against oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents on the dioxin and thiazine rings can significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increases lipophilicity |
| Ethyl group | Enhances receptor binding |
| Halogen atoms | Modulates metabolic stability |
This table illustrates how different substituents can alter the pharmacological profile of the compound.
Antidiabetic Screening
In a study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin) and evaluated their α-glucosidase inhibition capabilities. The most active compounds demonstrated IC50 values comparable to standard antidiabetic drugs .
Neuroprotective Research
A separate investigation focused on the neuroprotective effects of similar compounds against oxidative stress in neuronal cell lines. Results indicated that certain derivatives not only protected against cell death but also improved cognitive function in animal models .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives ()
Example Compounds :
- (11a) : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
- (11b): (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
| Parameter | Target Compound | 11a/11b |
|---|---|---|
| Core Structure | Benzo[c]pyrimido-thiazine | Thiazolo[3,2-a]pyrimidine |
| Key Substituents | Sulfone, ethyl | Furan, benzylidene (trimethyl or cyano) |
| Synthesis Yield | Not reported | 68% |
| Functional Groups | Thioacetamide, sulfone | Carbonitrile, carbonyl |
Key Differences :
- The benzylidene substituents in 11a/b may confer π-π stacking interactions absent in the target compound.
Thiazolidinone-Benzodioxin Hybrid ()
Example Compound :
- (9m): (5Z)-3-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one.
| Parameter | Target Compound | 9m |
|---|---|---|
| Core Structure | Benzo[c]pyrimido-thiazine | Thiazolidinone |
| Key Substituents | Ethyl, sulfone | Benzodioxin-methylene, thioxo |
| Synthesis Yield | Not reported | 7% |
Key Differences :
- The low yield of 9m highlights synthetic challenges in forming thiazolidinone hybrids, whereas the target compound’s pyrimido-thiazine core may require optimized conditions .
- The thioxo group in 9m could participate in hydrogen bonding, unlike the sulfone in the target compound.
Triazole-Thioacetamide Analogs ()
Example Compound :
- CAS 618427-26-2 : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
| Parameter | Target Compound | CAS 618427-26-2 |
|---|---|---|
| Core Structure | Benzo[c]pyrimido-thiazine | 1,2,4-Triazole |
| Key Substituents | Sulfone, ethyl | Pyrazinyl, ethyl |
| Molecular Weight | Not calculated | 398.4 g/mol |
Key Differences :
- The pyrazinyl group in CAS 618427-26-2 may target kinase domains, whereas the sulfone in the target compound could modulate enzyme inhibition .
Structural and Bioactivity Correlations ()
- Similarity Indexing : Compounds with >70% structural similarity (e.g., via Tanimoto coefficients) often share bioactivity profiles . The target compound’s thioacetamide and benzodioxin motifs may align with HDAC inhibitors or antimicrobial agents.
- Cluster Analysis : Hierarchical clustering based on bioactivity () suggests that the target compound could group with sulfur-containing heterocycles targeting oxidative stress pathways .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin and pyrimidoindole derivatives. Key steps include:
- Coupling reactions between thiol-containing intermediates and acetamide precursors under inert atmospheres.
- Sulfur insertion via nucleophilic substitution, often using thiourea or thioacetic acid.
- Purification via column chromatography or recrystallization. Intermediates are characterized using 1H/13C NMR to confirm regiochemistry and LC-MS to verify molecular weight .
Q. Which analytical techniques are essential for confirming structural integrity?
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula and purity (>95%).
- Multinuclear NMR (1H, 13C, DEPT): Resolves aromatic proton environments and confirms sulfur/oxygen connectivity.
- HPLC-DAD: Monitors reaction progress and detects byproducts (e.g., disulfide dimers) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during sulfur insertion?
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates.
- Catalysts: Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) improve reaction kinetics.
- Microwave-assisted synthesis: Reduces reaction time from 12 hours to 2–3 hours while maintaining >80% yield .
Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?
- Dose-response profiling: Use IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish target-specific effects from off-target toxicity.
- Computational docking: Compare binding affinities with structurally similar compounds to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
Q. How can solubility challenges in aqueous assays be addressed without structural modification?
- Co-solvent systems: Use DMSO/PEG-400 blends (<5% v/v) to maintain solubility while minimizing solvent interference.
- Nanoparticle encapsulation: Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability in cell-based assays .
Q. What computational methods validate the proposed mechanism of action?
- Molecular Dynamics (MD) simulations: Model ligand-receptor interactions over 100-ns trajectories to assess binding stability.
- ADMET prediction: Use QikProp or SwissADME to predict metabolic stability and prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for the thiazin-dioxido moiety?
- Variable Temperature NMR: Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C and −40°C.
- 2D NMR (COSY, NOESY): Assign ambiguous peaks by correlating proton-proton couplings and spatial proximities .
Q. What experimental controls are critical when assessing enzyme inhibition in vitro?
- Positive controls: Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Negative controls: Use heat-inactivated enzymes to rule out non-specific binding artifacts .
Methodological Best Practices
Q. How to design a robust SAR study for this compound?
- Scaffold diversification: Synthesize analogs with modified substituents (e.g., ethyl → propyl, chloro → fluoro).
- Functional group deletion: Remove the dihydrodioxin ring to assess its role in membrane permeability.
- Bioisosteric replacement: Substitute the thioacetamide group with carbamate or sulfonamide moieties .
Q. Which in vivo models are suitable for preclinical evaluation?
- Xenograft models: Use immunodeficient mice implanted with human cancer cell lines (e.g., MDA-MB-231) to assess antitumor efficacy.
- Pharmacokinetic profiling: Measure plasma half-life and tissue distribution via LC-MS/MS after oral/intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
